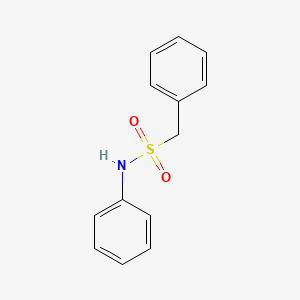

N,1-二苯甲磺酰胺

描述

Synthesis Analysis

The synthesis of related compounds often involves the use of diphenyldiazomethane and various sulfonates or sulfones in cycloaddition reactions. For instance, vinyl phenyl sulfone and methyl acrylates react with diphenyldiazomethane, leading to the formation of diphenyl-pyrazoles and their subsequent transformations into other diphenyl compounds through dehydrosulfonation or oxidation reactions (Vasin et al., 2015). These methodologies highlight the versatility of diphenylmethane derivatives in synthetic chemistry, allowing for the construction of complex molecular architectures.

Molecular Structure Analysis

The molecular structure of compounds similar to N,1-diphenylmethanesulfonamide, such as N-methylmethanesulfonamide, has been characterized at low temperatures, revealing gauche conformations with respect to the sulfonyl and methyl groups (Higgs et al., 2002). Additionally, polymorphic forms of related compounds, such as 4,4′-methylenebis(benzenesulfonamide), have been studied, demonstrating the significance of hydrogen bonding in establishing the three-dimensional network of molecules (Gelbrich et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving N,1-diphenylmethanesulfonamide derivatives showcase a range of reactivities, such as cycloadditions, hydroboration, and rearrangements. For example, the reaction of diphenyldiazomethane with HB(C6F5)2 results in hydroboration, highlighting the potential for functional group transformations (Tang et al., 2017). These reactions underline the compound's utility in synthesizing various functionalized materials and intermediates.

Physical Properties Analysis

The physical properties of N,1-diphenylmethanesulfonamide and related compounds are influenced by their molecular structure. The crystalline structure of N-methylmethanesulfonamide, for instance, showcases the impact of molecular conformations on the compound's solid-state characteristics. Such studies are crucial for understanding the material properties of these compounds and their potential applications in various fields.

Chemical Properties Analysis

The chemical properties of N,1-diphenylmethanesulfonamide derivatives are marked by their reactivity towards different chemical agents and conditions. The synthesis of sulfonamides via 1,3-dipolar cycloaddition of pentafluorophenyl vinylsulfonate illustrates the compound's versatility in forming sulfonamide products with good yields and selectivity (Caddick & Bush, 2003). These chemical properties are fundamental to exploring the synthetic utility of N,1-diphenylmethanesulfonamide in organic chemistry.

科学研究应用

多态形式

- 多态形式和分子结构:N,1-二苯甲磺酰胺呈现多种多态形式,这有助于其在材料科学中的广泛应用。Gelbrich, Haddow 和 Griesser (2010) 研究了 4,4'-亚甲基双(苯磺酰胺) 的一种多态形式,展示了一个三维的氢键分子网络,这与理解材料性质相关 (Gelbrich, Haddow, & Griesser, 2010)。

化学反应和合成

- 光化学行为和亚砜形成:Ortica 等人 (2000) 探索了二苯磺酰基重氮甲烷 (DSD) 的光化学性质,发现紫外线照射后会形成亚砜,这对于理解有机化学中的反应机理很重要 (Ortica et al., 2000)。

- N-酰化试剂:Kondo 等人 (2000) 从 N-2,3,4,5,6-五氟苯甲磺酰胺开发出了可储存的 N-酰基-N-(2,3,4,5,6-五氟苯基)甲磺酰胺,作为具有良好化学选择性的 N-酰化试剂,对于合成化学应用至关重要 (Kondo, Sekimoto, Nakao, & Murakami, 2000)。

生物和医药应用

- Wnt 信号的调节:Moore 等人 (2009) 发现基于二苯磺酰磺酰胺骨架的化合物可以抑制 sFRP-1,一种参与 Wnt 信号的蛋白质。这一发现对于开发治疗骨骼疾病和骨质疏松症至关重要 (Moore et al., 2009)。

材料科学与工程

- 磺化聚酰亚胺:Lee, Sundar, Kwon 和 Han (2004) 从包括 4,4'-二胺-3,3'-二甲基-二苯甲烷在内的各种二胺合成了磺化聚酰亚胺。这些材料表现出独特的溶解性和热稳定性,这对于聚合物科学与工程的进步至关重要 (Lee, Sundar, Kwon, & Han, 2004)。

新型合成方法

- 苯甲磺酰胺衍生物的合成:Aizina, Levkovskaya 和 Rozentsveig (2012) 展示了一种生产苯甲磺酰胺衍生物的新合成方法。这对于推进有机化学中的合成方法学具有重要意义 (Aizina, Levkovskaya, & Rozentsveig, 2012)。

催化和化学反应

- 从亚砜转移氧:Khenkin 和 Neumann (2002) 研究了多金属氧钼酸盐在从亚砜向烷基芳烃(如二苯甲烷)转移氧中的催化作用。这项研究提供了对有机合成中催化和反应机理的见解 (Khenkin & Neumann, 2002)。

属性

IUPAC Name |

N,1-diphenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-17(16,11-12-7-3-1-4-8-12)14-13-9-5-2-6-10-13/h1-10,14H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNYWGYRPIHMLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

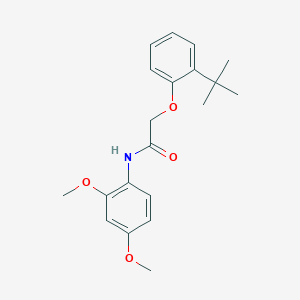

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643700 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5503560.png)

![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)

![5-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5503585.png)

![N-(2-chlorophenyl)-2-{[(3-fluorobenzylidene)amino]oxy}acetamide](/img/structure/B5503591.png)

![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)

![8-[(4-chlorophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5503615.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)

![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5503661.png)